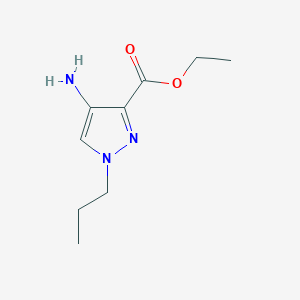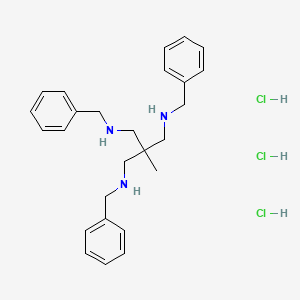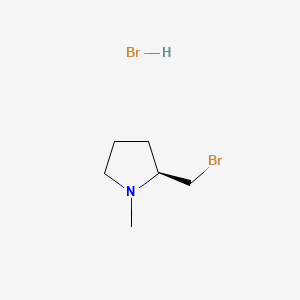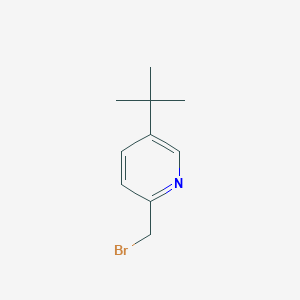![molecular formula C11H20N4 B13645302 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine is a compound that features a unique structure combining an imidazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine typically involves the reaction of 1-ethyl-1H-imidazole with 2-methylpiperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
Scientific Research Applications
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors, potentially modulating their activity. These interactions can affect biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine
- 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-ethylpiperazine
- 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenylpiperazine
Uniqueness
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine is unique due to its specific combination of an ethyl-substituted imidazole ring and a methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C11H20N4/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2/h5,7,10,12H,3-4,6,8-9H2,1-2H3 |
InChI Key |
VUSYJLKFNYSWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CN2CCNCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)









![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)



